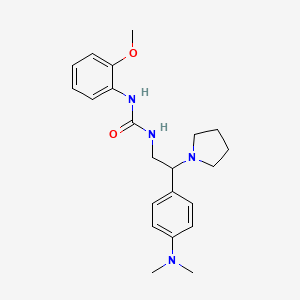
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1205749-53-6 . It has a molecular weight of 211.26 . The IUPAC name for this compound is tert-butyl 3-cyano-3-pyrrolidinylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2/c1-9(2,3)15-8(14)13-10(6-11)4-5-12-7-10/h12H,4-5,7H2,1-3H3,(H,13,14) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Synthesis of Natural Product Intermediates
tert-Butyl N-(3-cyanopyrrolidin-3-yl)carbamate and related compounds have been synthesized as intermediates for natural products with potential medical applications. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, has shown cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Crystallographic Studies
Studies on the crystal structures of tert-butyl carbamate derivatives have provided insights into molecular interactions, such as hydrogen and halogen bonds, which are critical for understanding molecular properties and reactivity (Baillargeon et al., 2017).
Applications in Organic Synthesis
These compounds are valuable in organic synthesis. For instance, tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates have been used to prepare thieno[3,2-b]pyrroles, contributing to the development of new organic compounds with various potential applications (Brugier et al., 2001).
Photoredox-Catalyzed Reactions
This compound derivatives have been utilized in photoredox-catalyzed reactions. These reactions facilitate the synthesis of complex molecules, such as 3-aminochromones, under mild conditions (Wang et al., 2022).
Enantioselective Syntheses
These compounds have been used in enantioselective syntheses, contributing to the development of chiral compounds, which are significant in medicinal chemistry and other areas of research (Ghosh et al., 2017).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(3-cyanopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-10(6-11)4-5-12-7-10/h12H,4-5,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYGYFUSINKZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
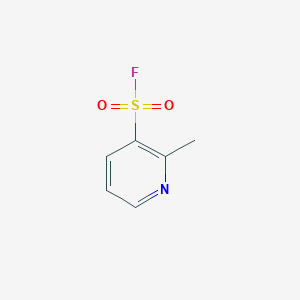
![3-Methyl-6-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2464961.png)
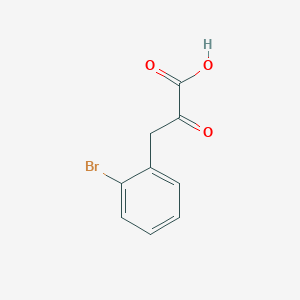


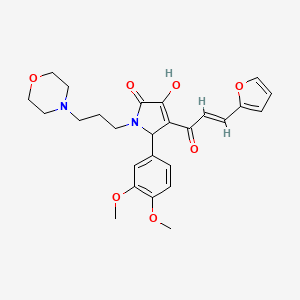
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)
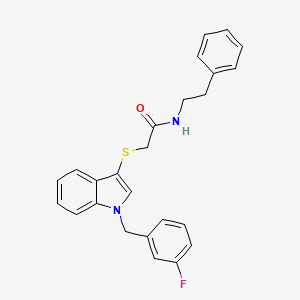
![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)
